N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide
Description
This compound integrates a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4, a benzo[d]thiazole moiety linked via a thioether bridge, and a 4-nitrobenzamide group at the methyl position. The benzo[d]thiazole-thioether linkage may confer structural rigidity, impacting bioavailability and target selectivity. While direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with derivatives known for antimicrobial, anticancer, or enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N7O5S2/c1-38-20-8-4-3-7-19(20)32-22(14-27-24(35)16-10-12-17(13-11-16)33(36)37)30-31-26(32)39-15-23(34)29-25-28-18-6-2-5-9-21(18)40-25/h2-13H,14-15H2,1H3,(H,27,35)(H,28,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVRYEVOPHZVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N7O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse functional groups and potential biological activities. The compound integrates a benzo[d]thiazole moiety, a triazole ring, and a nitrobenzamide structure, suggesting promising applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 471.55 g/mol. Its structure includes:
- Benzo[d]thiazole : Known for antimicrobial and anticancer properties.
- Triazole ring : Associated with various biological activities including antifungal and anticancer effects.
- Nitrobenzamide : Often linked to enhanced bioactivity against cancer cells.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties due to the presence of the benzo[d]thiazole and triazole moieties, which are known to enhance bioactivity against various pathogens.
- Anticancer Properties : Research indicates that compounds containing similar structural features may inhibit cancer cell proliferation. For instance, thiazole derivatives have shown cytotoxic activities against various cancer cell lines . The structure activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing anticancer efficacy.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes relevant to disease processes. For example, thiazole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease research .
1. Anticancer Activity
A study evaluated the cytotoxic effects of similar thiazole-based compounds on human cancer cell lines. Compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong potential as anticancer agents .
2. Antimicrobial Efficacy
Research focusing on benzothiazole derivatives revealed substantial antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups was found to enhance this activity.
3. Enzyme Interaction Studies
Molecular docking studies conducted on related compounds indicated favorable binding interactions with target enzymes such as AChE and β-secretase. These findings suggest that this compound could be further investigated for its potential in treating neurodegenerative diseases .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound may exhibit notable anticancer properties. The presence of the benzo[d]thiazole and triazole moieties is particularly relevant, as these structures are known to enhance bioactivity against cancer cells.
Case Study: Hep3B Cell Line
In research focusing on Hep3B (hepatocellular carcinoma) cell lines, derivatives of this compound demonstrated significant cytotoxicity:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2b | 5.46 | Disruption of spheroid formation |
| 2e | 12.58 | Binding to tubulin similar to Combretastatin A-4 |
These findings suggest that the compound can disrupt normal cellular architecture, inhibiting cancer progression effectively.
Antimicrobial Properties
The compound has also shown promising results in antimicrobial activity against various bacterial strains. The structural characteristics contribute to its potential effectiveness as an antimicrobial agent.
Antibacterial Activity
Research findings indicate strong antibacterial properties:
| Compound | Bacteria Tested | Activity (%) |
|---|---|---|
| 7b | Staphylococcus aureus | 83.3 |
| 7b | Bacillus subtilis | 82.6 |
| 7b | Escherichia coli | 64.0 |
| 7b | Pseudomonas aeruginosa | 86.9 |
These results highlight the potential of this compound to outperform standard antibiotics like ampicillin in inhibiting bacterial growth.
Antioxidant Activity
The antioxidant capacity of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide has been evaluated using various assays, showing effective free radical scavenging abilities.
ABTS Method Results
The antioxidant activity was assessed as follows:
| Compound | % Inhibition (compared to Ascorbic Acid) |
|---|---|
| 7a | 62.0 |
| 7b | 54.9 |
This suggests that these compounds can contribute to therapeutic strategies aimed at oxidative stress-related conditions.
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure and biological activity of this compound is crucial for future drug development.
Key Findings from SAR Studies
- Thiazole and Thiophene Rings : Essential for cytotoxic activity; modifications can enhance or reduce efficacy.
- Substituents on Phenyl Ring : Electron-donating groups improve interactions with target proteins.
- Binding Affinity : Molecular docking studies have shown strong binding interactions with various protein targets, indicating a mechanism through which these compounds exert their biological effects.
Biochemical Pathways
The inhibition of carbonic anhydrase leads to disrupted pH regulation in tumor cells, which is vital for their survival and proliferation.
Comparison with Similar Compounds
Structural Analogues with Triazole-Thiadiazole-Benzamide Motifs
Compounds such as N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) () share a triazole/thiadiazole core and benzamide substituent. Key differences include:
- Substituent Effects: The target compound’s nitro group (-NO₂) at the benzamide position contrasts with acetyl or phenyl groups in analogues (e.g., 8a, 8c), which may alter electronic properties and hydrogen-bonding capacity.
- Synthesis Yields : The target’s synthesis (if similar to methods in ) would likely achieve ~70–80% yields, comparable to 8a–d .
- Spectral Data : The IR spectrum of the target would show C=O stretches near 1660–1680 cm⁻¹ (benzamide) and 1605 cm⁻¹ (triazole), aligning with analogues like 8a (1679, 1605 cm⁻¹) .
Table 1: Comparison of Triazole-Based Analogues
1,2,4-Triazole Derivatives with Sulfonyl and Thioether Linkages
Compounds like (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones () feature sulfonyl and thioether groups. Key distinctions include:
- Tautomerism : Unlike compounds, which exist as thione tautomers (confirmed by IR and NMR), the target’s benzo[d]thiazole-thioether linkage likely prevents tautomeric shifts .
Thiazole and Benzo[d]thiazole Derivatives
Compounds such as N-(4-phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) () and N-(3-Allyl-4-phenylthiazol-2(3H)-ylidene)benzamide (7c) highlight the role of thiazole rings in bioactivity. Comparisons include:
- Substituent Flexibility : The target’s triazole-thioether bridge introduces conformational constraints absent in simpler thiazoles (e.g., 7a–d).
- Bioactivity Potential: Thiazole derivatives in show anticancer activity, suggesting the target’s benzo[d]thiazole moiety may confer similar properties .
Table 2: Thiazole-Based Analogues
Benzo[d]thiazole-Sulfonamide Analogues
lists compounds like 912624-95-4/N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide , which share the benzo[d]thiazole motif but differ in functional groups:
- Functional Group Impact : The target’s nitrobenzamide group may exhibit stronger hydrogen-bond acceptor capacity compared to sulfonamides, influencing target binding .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how are intermediates characterized?
The compound can be synthesized via multi-step reactions involving thiazole and triazole intermediates. For example:
- React 2-aminothiazole derivatives with itaconic acid in ethanol to form key intermediates (e.g., thiazole-triazole hybrids) .
- Use benzoyl isothiocyanate or thiourea for cyclization steps to introduce the benzo[d]thiazole moiety .
- Characterize intermediates via IR (to confirm carbonyl and nitro groups), H/C NMR (to verify substitution patterns), and mass spectrometry (for molecular weight validation) .
Q. How is the purity of this compound validated, and what analytical methods are recommended?
Purity is confirmed via:
Q. What preliminary biological assays are suitable for evaluating its anticancer potential?
Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values with reference drugs like cisplatin. Include cytotoxicity assays on non-cancerous cells (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can contradictory activity data across studies be resolved?
Contradictions may arise from variations in assay conditions (e.g., serum concentration, incubation time). To address this:
- Standardize protocols using guidelines like the NCI-60 panel for reproducibility.
- Perform dose-response curves in triplicate and validate results with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .
- Analyze structural analogs (e.g., nitro group positioning) to identify activity determinants .
Q. What computational strategies predict binding modes to biological targets?
Use molecular docking (AutoDock Vina) against validated targets like EGFR or tubulin. Refine poses with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability. Key interactions:
- The nitro group may form hydrogen bonds with active-site residues.
- The benzo[d]thiazole ring could engage in π-π stacking with aromatic amino acids .
Q. How can synthetic yields be improved without compromising purity?
- Optimize reaction solvents (e.g., DMF for polar intermediates, methanol for cyclization) .
- Employ microwave-assisted synthesis to reduce reaction time and byproduct formation .
- Use column chromatography (silica gel, hexane/EtOAc gradient) for high-resolution purification .
Methodological Considerations
Q. What strategies validate the compound’s stability under physiological conditions?
- Conduct stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 24–48 hours .
- Assess photostability under UV light (254 nm) to guide storage conditions .
Q. How are structure-activity relationships (SAR) systematically explored?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
